(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester
Description
“(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester” is a chiral azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl ester moiety. Its IUPAC name is (S)-1-tert-butoxycarbonyl-azetidine-2-carboxylic acid methyl ester, and it serves as a critical intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and enantioselective catalysts . The Boc group enhances stability during synthetic processes, while the methyl ester facilitates reactivity in subsequent hydrolysis or transesterification steps.
Preparation Method: A common synthesis involves the esterification of (S)-2-methyl-azetidinol with methyl formate under controlled conditions, followed by Boc protection to yield the target compound .
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-5-8(12)7-9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUYTENKZRHCGQ-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]1CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Boc Protection: The azetidine ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Acetic Acid Attachment: The protected azetidine is reacted with acetic acid or its derivatives to introduce the acetic acid moiety.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid or hydrochloric acid for Boc deprotection.
Major Products Formed
Hydrolysis: (S)-1-Boc-azetidin-2-yl-acetic acid.
Reduction: (S)-1-Boc-azetidin-2-yl-ethanol.
Substitution: (S)-azetidin-2-yl-acetic acid methyl ester.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester serves as an essential building block for synthesizing more complex molecules. Its chirality allows for the production of enantiomerically pure compounds, which are crucial in pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including hydrolysis, reduction, and substitution, making it adaptable for different synthetic pathways .
Synthetic Routes:
The synthesis typically involves several key steps:
- Formation of the Azetidine Ring: Cyclization reactions with appropriate precursors.
- Boc Protection: Protecting the azetidine ring with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
- Acetic Acid Attachment: Reacting the protected azetidine with acetic acid derivatives.
- Esterification: Esterification using methanol and an acid catalyst to form the methyl ester.
Neuroprotective Properties:
Research indicates that derivatives of (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester exhibit neuroprotective effects. For example, studies have shown that certain derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegenerative diseases like Alzheimer’s disease. Some compounds demonstrated protective effects against oxidative stress in neuronal models, suggesting potential therapeutic applications in neuroprotection .
Antimalarial Activity:
Azetidine derivatives have also been explored for their antimalarial properties. Research suggests that modifications to the azetidine structure can enhance biological activity against malaria parasites, indicating a broader pharmacological potential beyond neuroprotection .
Medicinal Chemistry
Drug Development:
(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester is investigated as a precursor for developing new pharmaceuticals targeting specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for designing novel therapeutic agents . The compound's unique structure allows for various modifications that can enhance selectivity and efficacy against target receptors or enzymes.
Case Studies:
Several case studies highlight the compound's potential:
- Neuroprotective Activity in Parkinson’s Disease Models: One study demonstrated significant protective effects against neurodegeneration induced by salsolinol, attributed to reduced oxidative stress and caspase activity.
- Inhibition of Polyketide Synthases: Another study focused on optimizing inhibitors derived from azetidine structures for antitubercular activity, showcasing the compound's versatility in targeting different diseases .
Mechanism of Action
The mechanism of action of (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its utility, the compound is compared with structurally or functionally related methyl esters and azetidine derivatives (Table 1).
Table 1: Key Comparisons with Analogous Compounds
Structural and Functional Insights
Azetidine Core vs. Larger Heterocycles :
- The azetidine ring (4-membered) in the target compound imposes significant ring strain compared to 5- or 6-membered heterocycles (e.g., pyrrolidines), enhancing reactivity in ring-opening reactions . This contrasts with 8-O-acetylshanzhiside methyl ester , which contains a rigid iridoid scaffold unsuitable for strain-driven reactions .
Boc Protection vs. Unprotected Amines: The Boc group in the target compound prevents unwanted side reactions at the azetidine nitrogen, a feature absent in simpler methyl esters like palmitic acid methyl ester . Compounds like (3-Boc-amino-azetidin-1-yl)-thiophen-2-yl-acetic acid share this protective strategy, enabling selective deprotection in multistep syntheses .
Methyl Ester Reactivity :
- The methyl ester group is a common handle for hydrolysis to carboxylic acids. However, its reactivity differs from α-keto esters (e.g., 2-oxobutyric acid methyl ester ), where the keto group participates in enzymatic transamination .
Analytical Utility: While the target compound is primarily a synthetic intermediate, other methyl esters (e.g., eicosenoic acid methyl esters , oleamide ) are frequently used as standards in GC-MS for lipid profiling, highlighting divergent applications despite shared ester functionality.
Biological Activity
(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Synthesis
The synthesis of (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester typically involves several key steps:
- Formation of the Azetidine Ring : Cyclization reactions with appropriate precursors.
- Boc Protection : Protection of the azetidine ring with a tert-butoxycarbonyl (Boc) group.
- Acetic Acid Attachment : Reaction with acetic acid derivatives to incorporate the acetic acid moiety.
- Esterification : Esterification using methanol and an acid catalyst to form the methyl ester.
Biological Activity
(S)-1-Boc-azetidin-2-yl-acetic acid methyl ester has been studied for various biological activities, particularly in neuroprotection and as a potential drug candidate.
Neuroprotective Effects
Recent studies have indicated that derivatives of azetidinyl acetic acid methyl esters exhibit neuroprotective properties. For instance, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's .
Key Findings :
- Some derivatives showed AChE inhibition comparable to rivastigmine, a known AChE inhibitor.
- The most effective compound demonstrated significant protective effects against glutamate-induced oxidative stress in neuronal models .
The mechanism through which (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound interacts with molecular targets such as enzymes or receptors, modulating biological pathways.
- Hydrolysis : The ester group can undergo hydrolysis to release active forms that interact with biological systems, enhancing its therapeutic potential.
Comparative Analysis
To better understand the uniqueness of (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-1-Boc-azetidin-2-yl-acetic acid | Lacks the methyl ester group | Potentially less active than the methyl ester |
| (S)-azetidin-2-yl-acetic acid methyl ester | Lacks Boc protection | Different reactivity profile |
| (S)-1-Boc-azetidin-2-yl-ethanol | Contains an alcohol group instead of an ester | Different pharmacological properties |
Case Studies
Several case studies have highlighted the potential applications of (S)-1-Boc-azetidin-2-yl-acetic acid methyl ester:
- Neuroprotective Activity in Parkinson's Disease Models : One study evaluated the compound's effects on salsolinol-induced neurodegeneration, revealing significant protective effects attributed to reduced oxidative stress and caspase activity .
- Antimalarial Activity : Research has shown that azetidine derivatives can possess antimalarial properties, indicating a broader pharmacological potential beyond neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
